The Bioavailability of Silicon from Orthosilicic Acid: A Technical Guide
The Bioavailability of Silicon from Orthosilicic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon, the second most abundant element in the Earth's crust, is emerging as a nutrient of significant interest for human health. While ubiquitous in the environment, its biological availability is largely dependent on its chemical form. The monomeric form, orthosilicic acid (OSA), is considered the primary source of bioavailable silicon for humans.[1] This in-depth technical guide explores the core aspects of silicon bioavailability from OSA, providing quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Quantitative Bioavailability Data
The bioavailability of silicon from OSA has been investigated in numerous studies, utilizing various formulations and dietary sources. The following tables summarize the key quantitative findings from human and animal studies, providing a comparative overview of absorption and excretion rates.
Table 1: Human Studies on Silicon Bioavailability from Orthosilicic Acid and Derivatives
| Silicon Source | Dose of Si (mg) | Number of Subjects | Key Findings | Reference(s) |
| Orthosilicic acid (OSA) solution | 21.5 | 5 | 43% of the dose was excreted in the urine over a 6-hour period. Peak serum concentrations were observed at 1.5 hours. | [2] |
| Choline-stabilized OSA (ch-OSA) | 20 | 8 | 17% of the dose was excreted in the urine over a 6-hour period.[2] Serum silicon concentration increased by over 90% from baseline.[3] | [2][3] |
| OSA-vanillin complex (OSA-VC) | 12.8 | 14 | Approximately 21% of the ingested silicon was excreted in the urine over a 6-hour period. Plasma silicon AUC (0-6h) was significantly higher compared to placebo.[4] | [4] |
| Monomethyl silanetriol (MMST) | 6.9 | 14 | 64% of the dose was excreted in the urine over a 6-hour period, showing the highest absorption among the tested supplements.[2] | [2] |
| Alcohol-free beer | 22.9 | 5 | 64% of the dose was excreted in the urine over a 6-hour period, comparable to MMST.[2] | [2] |
| Green beans | 6.1 | 5 | 44% of the dose was excreted in the urine over a 6-hour period.[2] | [2] |
| Bananas | 13.6 | 5 | 4% of the dose was excreted in the urine over a 6-hour period.[2] | [2] |
| Colloidal silica | 780 | 3 | Only 1% of the dose was excreted in the urine over a 6-hour period, indicating very low bioavailability.[2] | [2] |
| Magnesium trisilicate | 200 | 8 | 4% of the dose was excreted in the urine over a 6-hour period.[2] | [2] |
| OSA with Equisetum arvense and Rosmarinus officinalis | 21.6 | 5 | 32.4% of the ingested silicon was excreted in urine over a 6-hour period.[2] | [2] |
| OSA with aloe vera | 21.6 | 5 | 34.6% of the ingested silicon was excreted in urine over a 6-hour period.[2] | [2] |
| OSA with maltodextrin (B1146171) (powder) | 21.6 | 5 | 27.2% of the ingested silicon was excreted in urine over a 6-hour period.[2] | [2] |
Table 2: Animal Studies on Silicon Bioavailability from Orthosilicic Acid
| Animal Model | Silicon Source | Key Findings | Reference(s) |
| Calves | Stabilized orthosilicic acid | A 4.9% increase in total dietary Si intake resulted in a 70% increase in serum silicon concentration after 23 weeks, indicating high bioavailability.[5] | [5] |
| Ovariectomized rats | Choline-stabilized OSA (ch-OSA) | Supplementation with ch-OSA demonstrated high bioavailability and a positive effect on bone mineral density.[3] | [3] |
Experimental Protocols
Accurate assessment of silicon bioavailability requires robust and standardized experimental protocols. This section details the methodologies for key in vivo and in vitro experiments cited in the literature.
In Vivo Human Clinical Trial Protocol for Assessing Orthosilicic Acid Bioavailability
This protocol outlines a typical randomized, double-blind, crossover study design to evaluate the absorption and excretion of silicon from an oral OSA supplement.
1. Subject Recruitment:
-
Recruit a cohort of healthy adult volunteers (n=10-20).
-
Inclusion criteria: age 18-65, normal renal function (creatinine clearance > 80 mL/min), no known gastrointestinal disorders.
-
Exclusion criteria: pregnancy, lactation, use of silicon-containing supplements or antacids, consumption of silicon-rich foods for a defined period before and during the study.
2. Study Design:
-
Employ a randomized, double-blind, crossover design with a washout period of at least one week between interventions.
-
Each subject will receive the investigational OSA product and a placebo in a randomized order.
3. Intervention:
-
Administer a single oral dose of the OSA supplement (containing a known amount of silicon, e.g., 20 mg) with a standardized volume of water after an overnight fast.
-
The placebo should be identical in appearance and taste but devoid of silicon.
4. Sample Collection:
-
Blood: Collect venous blood samples into trace element-free tubes at baseline (pre-dose) and at regular intervals post-dosing (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).
-
Urine: Collect a complete 24-hour urine sample at baseline. Following dosing, collect total urine output for a defined period (e.g., 0-6 hours, 6-12 hours, and 12-24 hours) in acid-washed, metal-free containers.
5. Sample Preparation and Analysis:
-
Serum Preparation: Allow blood to clot, centrifuge to separate serum, and store at -80°C until analysis.
-
Urine Preparation: Measure the total volume of each urine collection period, and take an aliquot for analysis. Store at -20°C.
-
Silicon Analysis: Determine the total silicon concentration in serum and urine samples using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
ICP-OES/MS Sample Preparation:
-
Thaw samples at room temperature.
-
For serum, perform a dilution (e.g., 1:10) with a diluent containing a weak acid (e.g., 0.5% nitric acid) and a surfactant to prevent protein precipitation.
-
For urine, acidify a diluted aliquot (e.g., 1:10) with high-purity nitric acid to a final concentration of 1-2%.
-
Include appropriate internal standards to correct for matrix effects and instrumental drift.
-
Analyze against a calibration curve prepared from a certified silicon standard solution.
-
-
6. Data Analysis:
-
Calculate the total amount of silicon excreted in urine over the collection period and express it as a percentage of the ingested dose.
-
Determine the pharmacokinetic parameters from the serum silicon concentration-time data, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Perform statistical analysis to compare the bioavailability of the OSA supplement with the placebo.
In Vivo Human Bioavailability Study Workflow
In Vitro Caco-2 Cell Permeability Assay for Orthosilicic Acid
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to assess the intestinal permeability of compounds.
1. Caco-2 Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a volt-ohm meter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.
-
Optionally, assess the permeability of a paracellular marker, such as Lucifer yellow, to confirm the integrity of the tight junctions.
3. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing a known concentration of orthosilicic acid to the apical (AP) chamber (representing the intestinal lumen).
-
Add fresh HBSS to the basolateral (BL) chamber (representing the blood side).
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. Also, collect a sample from the apical chamber at the end of the experiment.
4. Sample Analysis:
-
Determine the silicon concentration in the collected samples using ICP-OES or ICP-MS as described in the in vivo protocol.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of silicon across the monolayer (µg/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C0 is the initial concentration of silicon in the apical chamber (µg/mL).
-
-
Caco-2 Permeability Assay Workflow
Signaling Pathways of Orthosilicic Acid
Recent research has begun to elucidate the molecular mechanisms through which orthosilicic acid exerts its biological effects, particularly in bone metabolism. One of the key signaling pathways identified is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which plays a crucial role in osteoblast differentiation and bone formation.
The PI3K/Akt/mTOR Pathway in Osteoblasts
Orthosilicic acid has been shown to activate the PI3K/Akt/mTOR signaling cascade in human osteoblast-like cells. This activation leads to a series of downstream events that promote osteogenesis.
Mechanism of Activation:
While the direct upstream receptor for OSA is yet to be fully characterized, its interaction with the cell membrane is thought to initiate the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).
Downstream Effects:
Activated Akt, in turn, phosphorylates and activates mTOR Complex 1 (mTORC1). The activation of the PI3K/Akt/mTOR pathway by orthosilicic acid leads to:
-
Increased expression of osteogenic markers: This includes Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation, as well as Type I collagen (COL1), alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN).
-
Enhanced bone matrix protein synthesis: mTORC1 is a key regulator of protein synthesis, and its activation promotes the translation of mRNAs encoding for proteins essential for bone matrix formation.
-
Promotion of osteoblast proliferation and survival: The PI3K/Akt pathway is a well-known pro-survival pathway that inhibits apoptosis and promotes cell cycle progression.
The inhibition of this pathway with specific inhibitors like LY294002 has been shown to block the pro-osteogenic effects of orthosilicic acid, confirming its central role in mediating the beneficial effects of silicon on bone health.
PI3K/Akt/mTOR Signaling Pathway
Conclusion
The bioavailability of silicon is critically dependent on its chemical form, with orthosilicic acid being the most readily absorbed species. This technical guide has provided a comprehensive overview of the current scientific understanding of OSA bioavailability, including quantitative data from human and animal studies, detailed experimental protocols for its assessment, and insights into its molecular mechanisms of action in bone cells. The presented information underscores the importance of the source and formulation of silicon supplements in determining their efficacy. For researchers, scientists, and drug development professionals, a thorough understanding of these factors is essential for the development of effective silicon-based therapeutic and nutritional interventions. Future research should focus on further elucidating the upstream signaling events initiated by OSA and exploring its potential therapeutic applications in a wider range of physiological and pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative absorption of silicon from different formulations of dietary supplements: a pilot randomized, double-blind, crossover post-prandial study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of silicon in biological samples by ICP-OES after non-oxidative decomposition under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthosilicic Acid Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K–Akt–mTOR Pathway [ouci.dntb.gov.ua]
- 5. Orthosilicic Acid Accelerates Bone Formation in Human Osteoblast-Like Cells Through the PI3K-Akt-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
